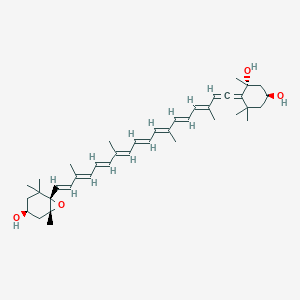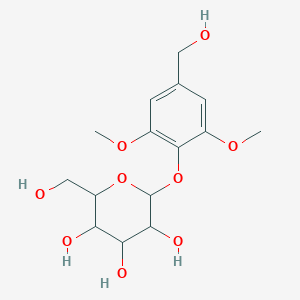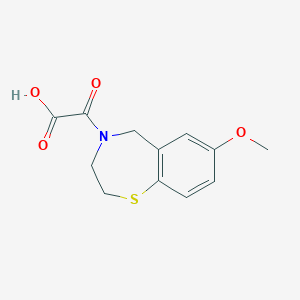
Aladorian
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aladorian has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzothiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly in relation to its anti-arrhythmic properties.
Medicine: Explored for potential therapeutic applications in treating heart failure and catecholaminergic polymorphic ventricular tachycardia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Target of Action
Aladorian, also known as ARM036, is a small molecule drug that primarily targets the Ryanodine Receptors (RyR) in the heart . Ryanodine receptors play a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction, including the heart muscle .
Mode of Action
This compound acts as a modulator of the Ryanodine receptors . By modulating these receptors, this compound can control the release of calcium ions within the heart muscle cells, thereby influencing the contraction and relaxation of the heart muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels via the Ryanodine receptors . By modulating the activity of these receptors, this compound can influence the calcium ion flux within the heart muscle cells, which in turn affects the contractility of the heart muscle .
Result of Action
The modulation of Ryanodine receptors by this compound can help regulate the heart’s rhythm and prevent conditions such as heart failure, arrhythmia, and ventricular tachycardia . By controlling the release of calcium ions, this compound can help maintain a regular heartbeat and prevent the irregular contractions associated with these conditions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Aladorian implique la formation de la structure de base de la benzothiazépine. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas largement publiées. Les méthodes générales de synthèse de dérivés de la benzothiazépine impliquent généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées .
Méthodes de production industrielle
Les méthodes de production industrielle de l'this compound ne sont pas explicitement détaillées dans la littérature disponible.
Analyse Des Réactions Chimiques
Types de réactions
L'Aladorian subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites, modifiant ses propriétés chimiques.
Substitution : L'this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la transformation souhaitée et de la nature des réactifs utilisés .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant l'this compound dépendent du type de réaction. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers dérivés de la benzothiazépine substitués .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les dérivés de la benzothiazépine et leurs propriétés chimiques.
Biologie : Investigated for its effects on biological systems, particularly in relation to its anti-arrhythmic properties.
Médecine : Explored for potential therapeutic applications in treating heart failure and catecholaminergic polymorphic ventricular tachycardia.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité
Mécanisme d'action
L'this compound exerce ses effets en modulant l'activité des récepteurs de la ryanodine (RyR), qui sont impliqués dans la régulation des ions calcium dans les cellules. En stabilisant les canaux RyR, l'this compound contribue à maintenir un équilibre normal des ions calcium, empêchant ainsi les arythmies et améliorant la fonction cardiaque .
Comparaison Avec Des Composés Similaires
Composés similaires
Dantrolène : Un autre modulateur RyR utilisé pour traiter l'hyperthermie maligne et la spasticité musculaire.
S36 : Un dérivé de la benzothiazépine avec des propriétés de modulation RyR similaires.
GM1869 : Un médicament à double cible qui inhibe la fuite de Ca2+ RyR et active l'absorption de Ca2+ SERCA2a.
Unicité de l'Aladorian
L'this compound est unique en raison de sa structure spécifique de la benzothiazépine et de ses puissants effets anti-arythmiques. Sa capacité à moduler les canaux RyR le rend particulièrement précieux dans la recherche sur les arythmies cardiaques et l'insuffisance cardiaque .
Propriétés
IUPAC Name |
2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWBHFYYVSNIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235657 | |
| Record name | Aladorian | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865433-00-7 | |
| Record name | Aladorian [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865433007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aladorian | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALADORIAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ5KSA836G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
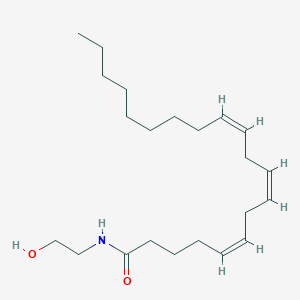
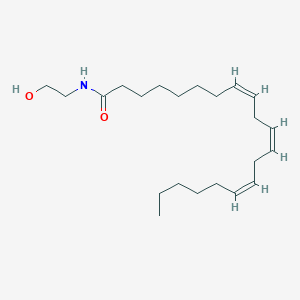
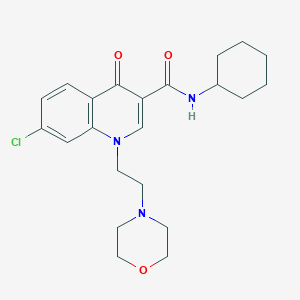
![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
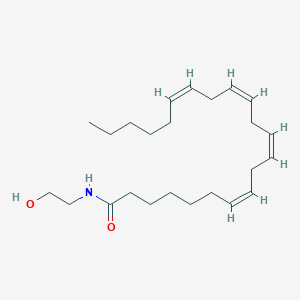

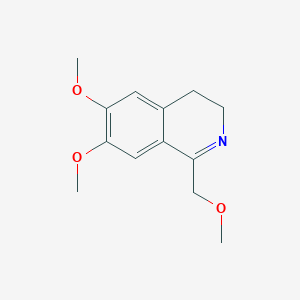
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)
![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)
